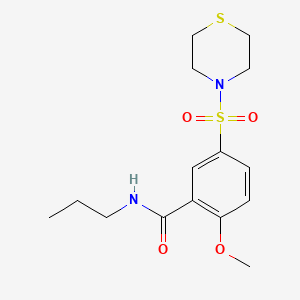
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of mitochondrial complex I and has been shown to induce parkinsonism in humans and non-human primates.
作用机制
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide is metabolized in the brain to form MPP+, which is a potent inhibitor of mitochondrial complex I. This leads to the depletion of ATP and the accumulation of reactive oxygen species, which can cause oxidative damage to neurons. The selective vulnerability of dopaminergic neurons to MPP+ is thought to be due to their high energy demands and low antioxidant capacity.
Biochemical and Physiological Effects:
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has been shown to induce parkinsonism in humans and non-human primates. The symptoms of parkinsonism induced by 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide are similar to those of idiopathic Parkinson's disease, including bradykinesia, rigidity, and tremors. 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has also been shown to cause degeneration of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease.
实验室实验的优点和局限性
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has several advantages as a tool for studying Parkinson's disease. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the pathogenesis of the disease. However, 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide also has several limitations. It is highly toxic and can cause parkinsonism in humans and non-human primates, which limits its use in clinical research. Additionally, 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has a short half-life and is rapidly metabolized in the body, which can make it difficult to administer in experimental settings.
未来方向
There are several future directions for research on 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide. One area of research is the development of new inhibitors of mitochondrial complex I that are less toxic than 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide. Another area of research is the use of 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide as a tool for studying the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research on the use of 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide as a tool for developing new treatments for Parkinson's disease, such as gene therapy and stem cell therapy.
Conclusion:
In conclusion, 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide is a valuable tool for studying the pathogenesis of Parkinson's disease. It is a potent inhibitor of mitochondrial complex I and has been shown to induce parkinsonism in humans and non-human primates. While 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has several limitations, it remains an important tool for studying the disease and developing new treatments. Ongoing research on 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide is likely to yield new insights into the pathogenesis of Parkinson's disease and other neurodegenerative diseases.
合成方法
The synthesis of 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with propylamine to form the amide, which is subsequently treated with thiomorpholine and sulfonyl chloride to yield 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide. The overall yield of this synthesis method is approximately 50%.
科学研究应用
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has been widely used in scientific research as a tool to study the pathogenesis of Parkinson's disease. It is a potent inhibitor of mitochondrial complex I, which leads to the depletion of ATP and the accumulation of reactive oxygen species. These effects are similar to the pathophysiology of Parkinson's disease, making 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide a valuable tool for studying the disease.
属性
IUPAC Name |
2-methoxy-N-propyl-5-thiomorpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-3-6-16-15(18)13-11-12(4-5-14(13)21-2)23(19,20)17-7-9-22-10-8-17/h4-5,11H,3,6-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKURLTVJXZOOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-propyl-5-thiomorpholin-4-ylsulfonylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


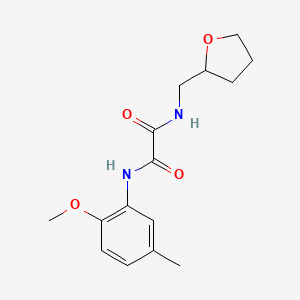
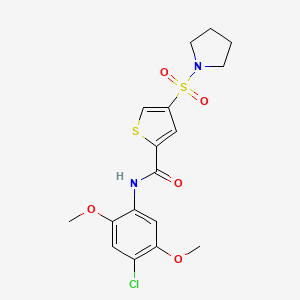
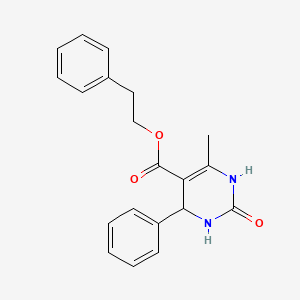
![(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)
![7,8-dimethyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5123736.png)
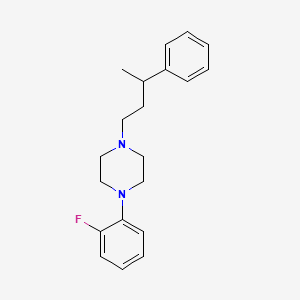
![(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine](/img/structure/B5123749.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5123770.png)
![1-(4-fluorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123771.png)
![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5123782.png)
![ethyl 1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5123805.png)
![{5-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-furyl}methyl acetate](/img/structure/B5123807.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)